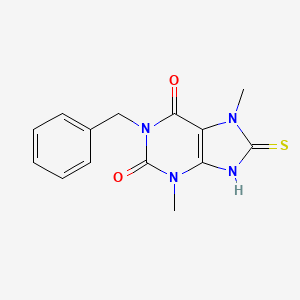

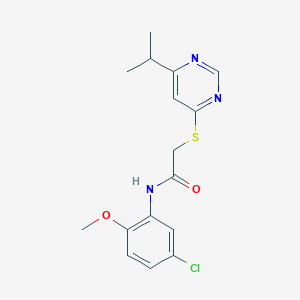

![molecular formula C12H19N3 B2937990 2-(3-methylbutyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine CAS No. 1594879-02-3](/img/structure/B2937990.png)

2-(3-methylbutyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrido[2,3-d]pyrimidines are a class of heterocyclic compounds that have been studied for their diverse biological activities . They are known to exhibit antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidines often involves the Knoevenagel-Michael cyclocondensation of barbituric acid/1,3-dimethylbarbituric acid, malononitrile, and arylaldehyde derivatives . This reaction is typically carried out in aqueous ethanol, with photo-excited state functions generated from Na2 eosin Y serving as direct hydrogen atom transfer (HAT) catalysts .Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidines can be analyzed using various spectroscopic techniques, including IR, NMR, and UV-Vis . Computational tools can also be used to investigate their molecular and electronic behavior .Chemical Reactions Analysis

Pyrido[2,3-d]pyrimidines can undergo various chemical reactions. For instance, they can be transformed into pyrido[2,3-d]pyrimidin-5-one derivatives when heated under reflux with MeONa in BuOH .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrido[2,3-d]pyrimidines can be influenced by their specific structure. For instance, their solubility, stability, and reactivity can vary depending on the presence and position of different functional groups .Applications De Recherche Scientifique

Inhibitory Activity on Xanthine Oxidase

Pyrido[2,3-d]pyrimidine derivatives have been studied for their inhibitory activity on xanthine oxidase, an enzyme involved in purine metabolism that, when overactive, can contribute to conditions such as gout and hyperuricemia. A study on the synthesis and structural assignment of N-methyl isomers of 2-amino-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one demonstrated their potential as xanthine oxidase inhibitors, providing a basis for the development of therapeutic agents targeting disorders associated with purine metabolism (Seela, Bussmann, Götze, & Rosemeyer, 1984).

Antitumor Activity

Another research focus is the antitumor activity of pyrido[2,3-d]pyrimidine compounds. For example, the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine (BW301U) highlighted its potential as a lipid-soluble inhibitor of mammalian dihydrofolate reductase, with significant activity against certain carcinomas. This research contributes to the exploration of new chemotherapeutic agents (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).

Biomedical Applications

The structural similarity of pyrido[2,3-d]pyrimidines to nitrogen bases present in DNA and RNA makes them particularly interesting for biomedical applications. A comprehensive review of pyrido[2,3-d]pyrimidin-7(8H)-ones covered synthetic methods and their application in biomedicine, underscoring the versatility of this heterocyclic scaffold (Jubete, Puig de la Bellacasa, Estrada-Tejedor, Teixidó, & Borrell, 2019).

Synthesis and Optimization of Biological Properties

Research on modifying the pyridine moiety in N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides aimed at optimizing their analgesic properties exemplifies efforts to enhance the biological activity of pyrido[2,3-d]pyrimidine derivatives. This work emphasizes the potential of chemical modifications to improve pharmacological profiles of such compounds (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

Mécanisme D'action

Target of Action

The primary target of 2-Isopentyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, also known as 2-(3-methylbutyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine, is the Axl receptor tyrosine kinase . Axl is a member of the TAM (Tyro3-Axl-Mer) family of receptor tyrosine kinases . These receptors play crucial roles in various cellular processes, including cell survival, growth, and proliferation .

Mode of Action

This compound selectively inhibits the Axl receptor . The inhibition of Axl by this compound is enzyme-mediated .

Biochemical Pathways

The Axl receptor is part of the PI3K/Akt pathway , which is often overactivated in various cancers . By inhibiting the Axl receptor, this compound can potentially downregulate this pathway, thereby inhibiting the growth and proliferation of cancer cells .

Pharmacokinetics

The pharmacokinetic profile of this compound is promising .

Result of Action

The inhibition of the Axl receptor by this compound can lead to a decrease in cell survival, growth, and proliferation . This makes it a potential therapeutic agent for treating cancers where the PI3K/Akt pathway is overactivated .

Orientations Futures

Propriétés

IUPAC Name |

2-(3-methylbutyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3/c1-9(2)3-4-12-14-8-10-7-13-6-5-11(10)15-12/h8-9,13H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSTDTQJOCGECKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC1=NC=C2CNCCC2=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1594879-02-3 |

Source

|

| Record name | 2-(3-methylbutyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2937909.png)

![6',7'-dimethoxy-3',4'-dihydro-2'H-spiro[indole-3,1'-isoquinolin]-2(1H)-one](/img/structure/B2937910.png)

![8-((4-Methoxy-3-methylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2937913.png)

![2,2-dimethyl-N-[3-(quinolin-8-yloxy)propyl]propanamide](/img/structure/B2937915.png)

![(E)-N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-3-(3-nitrophenyl)acrylamide](/img/structure/B2937916.png)

![3-(4-Ethoxyphenyl)sulfonyl-6,7-dimethoxy-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2937919.png)

![4-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2937922.png)

![2-chloro-N-[4-(cyanosulfanyl)-2-fluorophenyl]acetamide](/img/structure/B2937929.png)